Product packaging for 3-Bromo-4-(piperidin-1-yl)benzoic acid(Cat. No.:CAS No. 1131594-15-4)

3-Bromo-4-(piperidin-1-yl)benzoic acid

Cat. No.: B11925410
CAS No.: 1131594-15-4
M. Wt: 284.15 g/mol
InChI Key: IZPUOTUGVQFTLJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperidin-1-yl)benzoic acid (CAS 1131594-15-4) is a benzoic acid derivative classified as an organic molecular building block. With a molecular formula of C12H14BrNO2 and a molecular weight of 284.15 g/mol, this compound is characterized by a piperidine substituent at the 4-position and a bromine atom at the 3-position of the benzoic acid ring . This specific arrangement contributes to its properties as a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. The compound is typically supplied with high purity and must be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . As a key scaffold, it is useful for researchers exploring protease inhibition and kinase signaling pathways. Its structural features make it a versatile precursor in designing potential therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative that this material is handled by qualified laboratory professionals in accordance with all applicable safety guidelines and is under no circumstances to be used for personal, medicinal, or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14BrNO2 B11925410 3-Bromo-4-(piperidin-1-yl)benzoic acid CAS No. 1131594-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131594-15-4

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-bromo-4-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)

InChI Key

IZPUOTUGVQFTLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity for 3 Bromo 4 Piperidin 1 Yl Benzoic Acid

Electrophilic and Nucleophilic Reaction Pathways

The benzene (B151609) ring of 3-Bromo-4-(piperidin-1-yl)benzoic acid is subject to electrophilic aromatic substitution. The piperidinyl group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring, increasing its nucleophilicity. Conversely, the carboxylic acid and bromine are deactivating groups. In electrophilic substitution reactions, the incoming electrophile will preferentially add to the positions ortho or para to the activating piperidinyl group. youtube.com

The bromine atom on the ring provides a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups. More commonly, the bromine atom is utilized in metal-catalyzed cross-coupling reactions.

The carboxylic acid moiety can undergo typical reactions of this functional group, such as esterification and amidation. The piperidine (B6355638) nitrogen is basic and can be protonated or participate in reactions as a nucleophile.

Directed Ortho-Metalation Strategies for Benzoic Acid Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the context of benzoic acid derivatives, the carboxylic acid group can act as a directed metalation group (DMG). By treating an unprotected benzoic acid with a strong base, such as s-butyllithium in the presence of TMEDA at low temperatures, deprotonation occurs specifically at the position ortho to the carboxylate. organic-chemistry.orgbohrium.comrsc.org This generates a lithiated species that can then react with various electrophiles to introduce substituents at the ortho position with high regioselectivity. organic-chemistry.orgbohrium.comrsc.org

The carboxylic acid group has been shown to be an effective DMG, comparable in its directing ability to other functional groups like methoxy, chloro, and fluoro groups. rsc.org This methodology provides a valuable route to contiguously substituted benzoic acids, which can be challenging to synthesize through other methods. rsc.orgsemanticscholar.org

Table 1: Comparison of Directing Groups in Ortho-Metalation

Directing Group Relative Directing Ability
Carboxylic Acid Intermediate
Methoxy Intermediate
Chloro Intermediate
Fluoro Intermediate

This table illustrates the relative capacity of the carboxylic acid group to direct metalation compared to other common directing groups.

Acid-Base Behavior and Proton Transfer Mechanisms

The acid-base properties of this compound are characterized by the presence of both an acidic carboxylic acid group and a basic piperidine nitrogen. According to the Brønsted-Lowry theory, the carboxylic acid can donate a proton, while the piperidine nitrogen, with its lone pair of electrons, can accept a proton. khanacademy.org

In an aqueous environment, the compound can exist in various protonated states depending on the pH of the solution. The transfer of a proton, a fundamental process in acid-base chemistry, can occur via a "proton shuttle" mechanism, often involving solvent molecules like water. masterorganicchemistry.com This involves a series of protonation and deprotonation steps. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions Involving Bromine

The bromine atom on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.com

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to replace the bromine atom with a wide variety of substituents. jocpr.com These reactions typically proceed with high efficiency and selectivity under relatively mild conditions. jocpr.com The use of a palladium catalyst, often in combination with a suitable ligand and a base, is crucial for the catalytic cycle. researchgate.net The ability to perform these transformations allows for the synthesis of a diverse array of derivatives of this compound, which is highly valuable in fields like medicinal chemistry and materials science. jocpr.com

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed
Suzuki-Miyaura Boronic acid/ester C-C
Heck Alkene C-C
Sonogashira Terminal alkyne C-C
Buchwald-Hartwig Amine/Alcohol C-N/C-O

This table summarizes key palladium-catalyzed cross-coupling reactions applicable to aryl bromides.

Structural Modifications and Synthetic Exploration of Analogs of 3 Bromo 4 Piperidin 1 Yl Benzoic Acid

Rational Design of Piperidine (B6355638) Ring Variants

The piperidine ring is a common motif in pharmaceuticals and is frequently targeted for modification to enhance biological activity, selectivity, and pharmacokinetic properties. researchgate.net Rational drug design strategies are often employed to guide these modifications, aiming to optimize interactions with biological targets or improve drug-like characteristics. researchgate.net

Key modifications to the piperidine moiety of 3-bromo-4-(piperidin-1-yl)benzoic acid analogs include altering the ring structure and introducing various substituents. For instance, replacing the six-membered piperidine ring with a five-membered pyrrolidine (B122466) ring has been investigated. This change reduces steric bulk and alters the conformational flexibility of the molecule, which can influence its binding affinity to target proteins. Another design strategy involves the introduction of polar groups to the piperidine ring. The addition of a hydroxyl group to the 4-position of piperidine has been shown in related inhibitor classes to enhance oral bioavailability without compromising in vitro potency. nih.gov

Furthermore, the piperidine ring itself can be part of a larger, more complex substituent. In the development of potent enzyme inhibitors, N-(piperidin-3-yl)pyrimidine-5-carboxamides have been designed to enhance inhibitory activity by optimizing binding to the target's active site. nih.gov The placement of substituents on the piperidine ring is crucial; studies on related compounds have shown that para-substitution is often preferable to meta-substitution for inhibitory effects. nih.gov

Modification StrategyRationale & Impact
Ring Alteration Replacing piperidine with pyrrolidine alters steric and conformational properties, potentially affecting target binding affinity.
Hydroxylation Adding a hydroxyl group to the piperidine ring can improve pharmacokinetic properties such as oral bioavailability. nih.gov
Complex Substitution Using piperidine as a linker to other moieties, like pyrimidine, can create highly specific and potent inhibitors by optimizing interactions with enzyme active sites. nih.gov
Positional Isomerism The position of substituents on the piperidine ring significantly influences biological activity, with para-substitution often being most effective. nih.gov

Systematic Derivatization of the Benzoic Acid Core

The carboxylic acid group of the benzoic acid core is a primary site for systematic derivatization, allowing for significant modulation of the molecule's properties. These modifications can alter solubility, stability, and how the molecule interacts with biological systems.

A common and straightforward derivatization is esterification . The conversion of the carboxylic acid to a methyl ester, for example, is a typical step in multi-step synthetic pathways. This modification neutralizes the acidic proton and increases lipophilicity, which can be useful for creating prodrugs or intermediates for further reactions, such as amide coupling. preprints.org

More advanced derivatization techniques are employed to enhance analytical detection. A novel method involves reacting the core structure with 3-(chlorosulfonyl)benzoic acid. This "charge-switch" derivatization introduces a highly ionizable group, significantly improving the sensitivity and chromatographic performance in analyses like reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). scilit.com Other derivatization methods, such as trimethylsilyl (B98337) derivatization, are used to increase the volatility of benzoic acid derivatives for analysis by gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net

Amide formation is another critical derivatization strategy. The benzoic acid can be condensed with various amines to form a diverse library of amide derivatives. This approach is fundamental in medicinal chemistry for linking molecular fragments, as seen in the synthesis of complex molecules like 3-[(6-Arylamino)pyridazinylamino]benzoic acids and other potential therapeutic agents. preprints.org

Derivatization MethodPurpose & Outcome
Esterification Forms intermediates for further synthesis (e.g., amide coupling); increases lipophilicity. preprints.org
Amide Formation Links the benzoic acid core to other molecular fragments to build complex molecules and diverse chemical libraries. preprints.org
Charge-Switch Derivatization Improves ionization efficiency and sensitivity for advanced analytical techniques like LC-MS/MS. scilit.com
Silylation Increases volatility for gas chromatography (GC) analysis. nih.govresearchgate.net

Investigation of Substituent Effects on Reactivity and Structure

The reactivity and structural characteristics of the this compound scaffold are governed by the electronic and steric effects of its substituents. The interplay between the electron-withdrawing bromine atom and the electron-donating piperidine group is particularly significant.

The bromine atom, being an electron-withdrawing group, increases the acidity of the benzoic acid compared to an unsubstituted one. libretexts.orgopenstax.orglibretexts.org This is because it helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation. libretexts.orgopenstax.org Conversely, the piperidine group, attached via its nitrogen atom, acts as an electron-donating group. pharmaguideline.com This effect tends to decrease the acidity by destabilizing the carboxylate anion. openstax.orgpharmaguideline.com The net effect on acidity is a balance of these opposing influences.

These electronic effects also dictate the reactivity of the aromatic ring. The electron-donating piperidine group activates the ring towards electrophilic aromatic substitution, while the electron-withdrawing bromine deactivates it. libretexts.org The bromine atom itself provides a reactive site for nucleophilic aromatic substitution (SNAr) and, more commonly, for metal-catalyzed cross-coupling reactions. mdpi.com

Steric factors also play a role. The ortho-effect, a phenomenon not fully understood but thought to involve both steric and electronic factors, suggests that most ortho-substituents, regardless of their electronic nature, increase the acid strength of a benzoic acid. libretexts.org The bulkiness of the piperidine group can sterically hinder reactions at the adjacent bromine atom, influencing the conditions required for successful chemical transformations.

Development of Novel Synthetic Building Blocks

Due to its functional handles, this compound and its analogs are valuable as synthetic building blocks for constructing more complex molecules. preprints.orgresearchgate.netbldpharm.com In drug discovery and materials science, such building blocks serve as foundational scaffolds that can be elaborated into a diverse range of final products. researchgate.netijcrt.org

The bromine atom on the aromatic ring is a key feature, making the compound an ideal substrate for various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide array of aryl or heteroaryl groups. This is a powerful method for creating libraries of compounds for screening.

Simultaneously, the carboxylic acid group provides a reliable point for covalent attachment, typically through amide or ester bond formation. preprints.org This allows the core scaffold to be linked to other fragments, peptides, or functional groups, expanding molecular diversity. For example, benzoic acid derivatives are used to anchor molecules to surfaces for the on-surface synthesis of functional materials. researchgate.net

The combination of a reactive halogen and a modifiable carboxylic acid group in a single molecule makes this scaffold a versatile tool for generating novel chemical entities with potential applications in fields ranging from pharmaceuticals to materials science. preprints.orgresearchgate.net

Computational Chemistry and Theoretical Characterization of 3 Bromo 4 Piperidin 1 Yl Benzoic Acid

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules. These methods allow for the calculation of various properties that govern the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests higher reactivity. mdpi.com

For 3-Bromo-4-(piperidin-1-yl)benzoic acid, the electronic properties are influenced by its constituent parts: the benzoic acid, the piperidine (B6355638) ring, and the bromine atom. The piperidine ring, being an amino group, generally acts as an electron-donating group, which would be expected to raise the HOMO energy level. Conversely, the carboxylic acid and the bromine atom are electron-withdrawing groups, which tend to lower the LUMO energy.

The HOMO of this compound is expected to be distributed over the electron-rich piperidine ring and the benzene (B151609) ring, while the LUMO would likely be localized more on the electron-deficient benzoic acid moiety and influenced by the bromine atom. The interplay of these groups determines the precise energies and the resulting HOMO-LUMO gap, which is a key factor in its reactivity.

Table 1: Predicted Frontier Orbital Characteristics for this compound

OrbitalPredicted Location of Electron DensityInfluencing GroupsPredicted Energy Effect
HOMO Piperidine ring, Benzene ringPiperidinyl (electron-donating)Relatively high energy (electron donating)
LUMO Benzoic acid, Benzene ringCarboxylic acid (electron-withdrawing), Bromine (electron-withdrawing)Relatively low energy (electron accepting)
HOMO-LUMO Gap Entire moleculeAll functional groupsModerate gap, indicating potential for reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net MEP maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential: The most significant negative potential would be located around the oxygen atoms of the carboxylic acid group, making this area a likely site for electrophilic attack. researchgate.net The nitrogen atom of the piperidine ring would also exhibit a region of negative potential.

Positive Potential: A region of high positive potential would be found around the acidic hydrogen of the carboxylic acid group, indicating its susceptibility to deprotonation and nucleophilic attack. researchgate.net

Studies on structurally similar molecules, such as other substituted benzoic acids and piperidine derivatives, confirm these general principles. mdpi.comorientjchem.org For example, in 4-bromo-3-(methoxymethoxy) benzoic acid, the MEP surface was calculated to identify reactive sites. researchgate.net

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. nih.govresearchgate.netsemanticscholar.org These descriptors, such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω), offer insights into the global reactivity of a molecule. researchgate.netnih.gov

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) is related to the resistance to change in electron distribution. It is also linked to the HOMO-LUMO gap.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For this compound, the presence of both electron-donating (piperidine) and electron-withdrawing (bromine, carboxylic acid) groups creates a molecule with complex reactivity. CDFT calculations on substituted benzoic acids and piperidines have shown that these descriptors can successfully predict their reactivity trends. researchgate.netnih.govnih.gov A theoretical study on substituted benzoic acids demonstrated a good correlation between their acidity and electronegativity, highlighting the importance of inductive effects. nih.gov

Table 2: Predicted CDFT Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Characteristic
Electronegativity (χ) Tendency to attract electronsModerate
Chemical Hardness (η) Resistance to change in electron distributionModerate
Electrophilicity Index (ω) Ability to accept electronsModerate to high

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time. nih.gov

For this compound, key aspects of its conformation include the orientation of the piperidine ring relative to the benzene ring and the conformation of the carboxylic acid group. The rotation around the C-N bond connecting the piperidine and benzene rings, as well as the C-C bond of the carboxylic acid, will have specific energy barriers.

Studies on substituted benzoic acids have shown that they can exist in different conformational polymorphs. nih.gov For example, 3-(azidomethyl)benzoic acid exhibits three different conformations in the solid state. nih.gov Similarly, MD simulations of benzoic acid in confined spaces have revealed how its aggregation and dynamics are affected by its environment. nih.gov The piperidine ring itself has well-characterized chair and boat conformations, with the chair form typically being more stable. The substituents on the piperidine ring can influence this conformational preference.

Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the identification and characterization of a compound. DFT calculations are commonly used to compute vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). researchgate.net

For this compound, the predicted IR spectrum would show characteristic peaks for:

O-H stretching of the carboxylic acid.

C=O stretching of the carbonyl group.

C-N stretching of the piperidinyl group.

C-Br stretching.

Various C-H stretching and bending modes from the aromatic and piperidine rings.

Theoretical studies on similar molecules, like 3-bromoacetophenone, have shown good agreement between calculated and experimental vibrational frequencies. jocpr.com Likewise, computational analyses of other substituted benzoic acids have successfully assigned their vibrational spectra. researchgate.net Predicted NMR chemical shifts would provide information about the electronic environment of each proton and carbon atom in the molecule.

Table 3: Predicted Key Spectroscopic Features for this compound

SpectroscopyPredicted FeatureCorresponding Functional Group
FTIR Broad peak ~3000 cm⁻¹O-H stretch (Carboxylic Acid)
FTIR Strong peak ~1700 cm⁻¹C=O stretch (Carboxylic Acid)
FTIR Peak ~1200-1300 cm⁻¹C-N stretch (Piperidine)
FTIR Peak ~600-700 cm⁻¹C-Br stretch
¹H NMR Signal > 10 ppm-COOH proton
¹H NMR Aromatic signals ~7-8 ppmBenzene ring protons
¹H NMR Aliphatic signals ~2-4 ppmPiperidine ring protons

Intermolecular Interactions and Supramolecular Assembly of 3 Bromo 4 Piperidin 1 Yl Benzoic Acid

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in determining the crystal packing of organic molecules.

The most prominent hydrogen bonding motif anticipated for 3-Bromo-4-(piperidin-1-yl)benzoic acid involves its carboxylic acid group. Carboxylic acids commonly form robust centrosymmetric dimers via O-H···O hydrogen bonds between two molecules. This creates a characteristic R²₂(8) ring motif, a staple in the crystal engineering of benzoic acid derivatives. khanacademy.org

The piperidine (B6355638) nitrogen, being a tertiary amine, is a hydrogen bond acceptor. It could potentially interact with the carboxylic acid proton of a neighboring molecule, leading to a charge-transfer interaction or even salt formation, especially if a strong acid is present. However, the formation of the carboxylic acid dimer is often more favorable. In the crystal structure of a related compound, 4-amino-3-bromobenzoic acid, the amino group participates in N-H···O hydrogen bonds, linking the primary carboxylic acid dimers into extended chains. nih.gov For the title compound, while the piperidine nitrogen cannot act as a hydrogen bond donor, it can accept hydrogen bonds, potentially from solvent molecules if crystallized from a protic solvent, or participate in weaker C-H···N interactions.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor Acceptor Type of Interaction Expected Motif
Carboxylic Acid (O-H) Carboxylic Acid (C=O) Strong R²₂(8) Dimer
Aromatic C-H Piperidine N Weak Chain/Sheet formation
Aromatic C-H Carboxylic Acid O Weak Stabilization of packing

Non-Covalent Interactions and Crystal Engineering Principles

Halogen Bonding: The bromine atom on the benzene (B151609) ring can act as a halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen or the piperidine nitrogen of an adjacent molecule (C-Br···O or C-Br···N). The strength of this interaction depends on the electrostatic potential of the bromine atom.

π-π Stacking: The aromatic rings can stack upon each other, contributing to the cohesive energy of the crystal through π-π interactions. The substitution pattern on the ring influences the geometry and strength of this stacking.

Crystal engineering principles leverage these predictable interactions to design solid-state architectures. For instance, the combination of strong hydrogen-bonding synthons (like the carboxylic acid dimer) and weaker, but significant, interactions like halogen bonds and π-stacking can lead to the formation of complex and robust supramolecular assemblies. nih.gov

Cocrystal and Salt Formation Studies

While no specific cocrystal or salt formation studies have been reported for this compound, its structure presents clear opportunities for such derivatization.

Cocrystals: The carboxylic acid group is an excellent hydrogen bond donor and can form robust heterosynthons with other molecules containing complementary functional groups, such as pyridines or amides. For example, cocrystals of dicarboxylic acids with piperidine-containing molecules like isoniazid (B1672263) derivatives are known to form predictable acid-pyridine hydrogen bond motifs. rsc.org One could anticipate that this compound would readily form cocrystals with coformers like nicotinamide (B372718) or other pharmaceutically acceptable compounds. nih.gov

Salt Formation: The presence of both a basic site (piperidine nitrogen) and an acidic site (carboxylic acid) makes intramolecular or intermolecular proton transfer a possibility, leading to a zwitterionic form or a salt with a suitable counter-ion. The pKa difference between the piperidine nitrogen and the carboxylic acid group would determine the likelihood of salt formation over cocrystal formation. The reaction with stronger acids or bases would predictably lead to the formation of the corresponding salts.

Table 2: Potential Coformers for Cocrystallization with this compound

Coformer Class Example Coformer Potential Hydrogen Bonding Synthon
Pyridines Isonicotinamide O-H···N(pyridine)
Amides Pyrazinamide O-H···O=C(amide)

Self-Assembly Processes and Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. nih.gov

This compound possesses several features that make polymorphism likely:

Conformational Flexibility: The piperidine ring can adopt different conformations (e.g., chair, boat), and the orientation of the piperidine group relative to the benzoic acid plane can vary.

Competing Synthons: There can be competition between different hydrogen bonding motifs. For example, the carboxylic acid could form a catemer (chain) motif instead of the more common dimer, leading to a different polymorph. ucl.ac.uk

Different crystallization conditions (e.g., solvent, temperature, cooling rate) can favor the nucleation and growth of different polymorphs. Each polymorph would exhibit a unique set of intermolecular interactions, leading to different physical properties such as melting point, solubility, and stability. Studies on other substituted benzoic acids have revealed the existence of multiple polymorphic forms, often crystallizing concomitantly under specific conditions. ucl.ac.uk The identification and characterization of potential polymorphs are critical in pharmaceutical development to ensure the consistency and performance of the final product.

Analytical Methodologies for Advanced Characterization and Purity Assessment

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Bromo-4-(piperidin-1-yl)benzoic acid. Both ¹H NMR and ¹³C NMR experiments are conducted to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum would show distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the acidic proton of the carboxyl group. The expected chemical shifts (δ) are influenced by the bromine atom and the piperidine ring's electronic effects on the benzoic acid core.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing insights into the carbon skeleton. The spectrum for this compound would display twelve distinct signals, corresponding to each unique carbon atom in the aromatic ring and the piperidine moiety.

A summary of expected NMR data is presented below.

Table 1: Predicted NMR Data for this compound

SpectrumAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H NMRCarboxylic Acid (-COOH)~12.0-13.0Singlet, broad
Aromatic-H (position 2)~8.1Doublet
Aromatic-H (position 5)~7.9Doublet of doublets
Aromatic-H (position 6)~7.0Doublet
Piperidine Protons~1.6-3.1Multiplets
¹³C NMRCarboxylic Acid (-COOH)~167N/A
Aromatic C-Br~115N/A
Aromatic C-N~155N/A
Other Aromatic Carbons~120-135N/A
Piperidine C-N~53N/A
Piperidine C-C~24-26N/A

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of this compound. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which serves as a clear diagnostic marker in the mass spectrum.

For this compound (C₁₂H₁₄BrNO₂), HRMS analysis would confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated mass with high accuracy (typically within 5 ppm).

Table 2: Predicted HRMS Data for this compound

Molecular FormulaAdductCalculated Mass (m/z) for ⁷⁹BrCalculated Mass (m/z) for ⁸¹Br
C₁₂H₁₄BrNO₂[M+H]⁺299.0226301.0205
[M-H]⁻297.0084299.0064

X-ray Diffraction Techniques for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural proof. This powerful technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of atoms in the solid state.

The resulting crystal structure would confirm the connectivity of the atoms and reveal detailed conformational information, such as:

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule.

Torsion Angles: Information about the rotation around single bonds, particularly the orientation of the piperidine ring relative to the benzoic acid plane.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and other non-covalent interactions that stabilize the crystal structure. researchgate.net

This method is the gold standard for unambiguous structure determination of crystalline solids.

Advanced Chromatographic and Separation Techniques (e.g., preparative HPLC)

Advanced chromatographic techniques are essential for both the purification and purity assessment of this compound.

Preparative High-Performance Liquid Chromatography (HPLC) is a robust method used to isolate the target compound from reaction byproducts and starting materials, yielding a high-purity sample. The separation is typically based on polarity, using a reverse-phase column (such as a C18 column) and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. rsc.org

Analytical HPLC is subsequently used to determine the purity of the isolated compound. A high-purity sample should exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks (detected typically by a UV detector at a wavelength where the aromatic system absorbs, such as 254 nm) is used to quantify the purity, which is often required to be above 95% for research applications.

Future Prospects in Chemical Research and Applications for 3 Bromo 4 Piperidin 1 Yl Benzoic Acid

Innovations in Green Chemistry Synthesis

The synthesis of complex molecules like 3-Bromo-4-(piperidin-1-yl)benzoic acid is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous substances. Future research will likely focus on developing novel, environmentally benign synthetic routes.

Key Research Thrusts:

Solvent-Free and Catalyst-Free Reactions: Inspired by studies on related compounds like 3-bromobenzoic acid, new methods may eliminate the need for traditional, often hazardous, organic solvents and metal catalysts. icm.edu.pl Techniques such as sonication (the use of ultrasound to promote reactions) and mechanochemical mixing (high-speed ball milling) are promising alternatives that can increase reaction rates and reduce waste. icm.edu.pl

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to rapidly and uniformly heat reaction mixtures, drastically reducing reaction times from hours to minutes. ajrconline.orgijprdjournal.commatanginicollege.ac.in This method can accelerate the synthesis of benzoic acid derivatives, improving yields and energy efficiency. ijprdjournal.commatanginicollege.ac.in

Aqueous Media Reactions: Performing synthetic transformations in water is a primary goal of green chemistry. Future work could adapt existing methods, such as the hydrolysis of precursors, to occur in aqueous solutions under microwave irradiation, offering a cleaner alternative to conventional heating and organic solvents. matanginicollege.ac.in

Table 1: Comparison of Conventional vs. Green Synthetic Methodologies

Feature Conventional Synthesis Green Chemistry Innovations
Energy Source External heating (e.g., reflux) Microwaves, Ultrasound
Reaction Time Often hours to days matanginicollege.ac.in Minutes to a few hours ajrconline.orgmatanginicollege.ac.in
Solvents Often hazardous organic solvents Water, or solvent-free conditions icm.edu.plmatanginicollege.ac.in
Byproducts Can be significant Minimized through higher atom economy
Catalysts Often required May be eliminated or replaced with greener alternatives icm.edu.plvidyanagarcollege.net

Catalyst Development for Efficient Transformations

The functional groups of this compound—specifically the bromo substituent and the carboxylic acid—are ideal handles for a variety of catalytic transformations. Developing new and efficient catalysts for these reactions is a crucial area of future research, enabling the synthesis of a vast array of novel derivatives for various applications.

Key Research Thrusts:

Palladium-Catalyzed Cross-Coupling: The bromine atom on the benzene (B151609) ring is a prime site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. acs.orgrsc.org Research will focus on developing highly active and stable palladium catalysts that can function under mild, aqueous, and open-air conditions, which is crucial for green and cost-effective industrial production. acs.orgrsc.org The development of catalysts based on simple, inexpensive ligands like glycine (B1666218) shows significant promise. rsc.org

Nickel-Catalyzed Reactions: As an alternative to palladium, nickel-based catalysts are gaining traction for their ability to couple a wider range of substrates, including those that are challenging for palladium systems. nih.gov Future efforts may explore nickel catalysts for transformations at the C-Br bond or even direct activation of the carboxylic acid group.

Direct Amidation Catalysts: The carboxylic acid group can be directly converted to amides, a common linkage in pharmaceuticals. Innovations in catalysis, such as systems using N-Heterocyclic Carbenes (NHCs) and diboron (B99234) reagents, could facilitate this transformation under milder conditions than traditional methods, avoiding the need for pre-activation of the carboxylic acid.

Table 2: Potential Catalytic Transformations for this compound

Reaction Type Functional Group Potential Catalyst Resulting Structure
Suzuki-Miyaura Coupling Bromo group Palladium or Nickel complexes acs.orgrsc.orgnih.gov Biaryl compounds
Buchwald-Hartwig Amination Bromo group Palladium or Nickel complexes nih.gov Aryl amines
Sonogashira Coupling Bromo group Palladium-copper co-catalysis researchgate.net Aryl alkynes
Direct Amidation Carboxylic acid N-Heterocyclic Carbene/Diboron Amides

Material Science Applications of Substituted Benzoic Acids

The field of material science increasingly utilizes organic molecules to construct materials with novel properties through self-assembly. Substituted benzoic acids are excellent candidates for this bottom-up approach due to their predictable hydrogen-bonding behavior.

Key Research Thrusts:

Crystal Engineering and Co-crystals: The carboxylic acid group readily forms strong, directional hydrogen bonds, often leading to the formation of a "dimer" motif. ajrconline.org The interplay of this primary interaction with weaker forces like π-π stacking (from the benzene ring) and other dipole interactions (from the bromo and piperidinyl groups) can guide the self-assembly into specific crystalline architectures. icm.edu.pl By co-crystallizing with other molecules, it may be possible to design materials with tailored properties, such as altered solubility or stability. ajrconline.org

Metal-Organic Frameworks (MOFs): Carboxylic acids are fundamental building blocks for MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. The carboxylic acid group of this compound can act as a linker to connect metal-ion nodes, while the bromo and piperidinyl groups would decorate the pores of the resulting framework, imparting specific chemical functionality. acs.org

Table 3: Intermolecular Forces Guiding Self-Assembly

Interaction Type Participating Groups Relative Strength Influence on Structure
Hydrogen Bonding Carboxylic acid (-COOH) Strong, Directional Forms primary dimers and chains ajrconline.org
π-π Stacking Benzene ring Moderate Influences packing of aromatic cores icm.edu.pl
Halogen Bonding Bromo group (-Br) Weak to Moderate Can act as a directional interaction point
Dipole-Dipole C-Br, C=O bonds Weak Contributes to overall lattice energy

Interdisciplinary Research Directions in Chemical Biology (focused on chemical aspects)

The intersection of chemistry and biology offers fertile ground for exploring the potential of this compound. The chemical features of the molecule can be systematically modified to probe and influence biological systems.

Key Research Thrusts:

Structure-Activity Relationship (SAR) Studies: This compound serves as an excellent scaffold for SAR studies, where systematic modifications are made to understand how chemical structure affects biological activity. nih.gov For instance, the bromine can be replaced with other halogens or functional groups through cross-coupling to probe its role in binding to a biological target. nih.gov Similarly, modifying the piperidine (B6355638) ring or the substitution pattern on the benzene ring can reveal key insights for designing more potent and selective molecules. icm.edu.placs.org The carboxylic acid group, often a key interaction point, can be converted to esters or amides to study its importance. youtube.com

Design of Bioactive Scaffolds: Benzoic acid derivatives have a wide spectrum of reported biological activities, including antitumor and anti-inflammatory properties. icm.edu.pl The specific substitution pattern of this compound could serve as a starting point for designing inhibitors for specific enzymes or receptors. The piperidine moiety is a common feature in many bioactive compounds, and its combination with the substituted benzoic acid core could lead to novel therapeutic agents.

Chemical Probes for Target Identification: By incorporating a reactive handle or a reporter tag, derivatives of this molecule could be used as chemical probes to identify their binding partners within a cell, a key step in drug discovery. The bromine atom itself can serve as a reactive intermediate for attaching such tags. nih.gov


Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-(piperidin-1-yl)benzoic acid?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach starts with 3-bromo-4-hydroxybenzoic acid, where the hydroxyl group is replaced with piperidine via Mitsunobu or Ullmann-type coupling. For example:

Intermediate Preparation : React 3-bromo-4-hydroxybenzoic acid with N,N-disuccinimidyl carbonate to form an activated ester .

Piperidine Introduction : Treat the ester with piperidine or a piperidine derivative (e.g., N-(2-aminoethyl)piperidine) in anhydrous dichloromethane, followed by purification via silica gel chromatography .

  • Key Parameters :
Reaction StepSolventCatalystTemperatureYield
EsterificationDCMDCC/DMAP0–25°C75–85%
Piperidine CouplingDCM/MeOHNoneReflux60–70%

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural validation relies on spectroscopic and spectrometric techniques:
  • 1H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 2.5–3.5 ppm (piperidine protons) .
  • HRMS : Exact mass confirmation (e.g., C12H13BrNO2 requires [M+H]+ = 288.0084) .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry or regioselectivity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from purity differences, assay conditions, or structural analogs. Mitigation strategies include:

Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times).

Analytical Purity : Use LC-MS (>95% purity) to exclude impurities .

SAR Studies : Compare activities of analogs (e.g., nitro vs. amino substitutions) to identify critical functional groups .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) are employed:
  • Target Selection : Prioritize receptors with known piperidine interactions (e.g., sigma receptors, histamine H2) .
  • Validation : Cross-check with experimental IC50 values from radioligand assays .
  • Example Output :
Target ProteinPredicted ΔG (kcal/mol)Experimental IC50 (nM)
Sigma-1 Receptor-9.2 ± 0.3120 ± 15
Histamine H2-7.8 ± 0.4>1,000

Q. What challenges arise when scaling up synthesis, and how are they resolved?

  • Methodological Answer : Scale-up issues include low yields and purification bottlenecks. Solutions involve:
  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps .
  • Chromatography Alternatives : Use recrystallization (ethanol/water mixtures) or centrifugal partition chromatography .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for regioisomeric byproducts?

  • Methodological Answer : Regioisomers (e.g., 3-bromo-4- vs. 5-piperidinyl derivatives) can be differentiated via:

2D NMR (COSY, NOESY) : Correlate coupling patterns to confirm substitution positions .

Isotopic Labeling : Synthesize 13C-labeled intermediates to track reaction pathways .

Biological Activity & Mechanism

Q. What in vitro models are suitable for evaluating antitumor potential?

  • Methodological Answer : Use cancer cell lines (e.g., MCF-7, A549) with the following workflow:

Dose-Response Curves : 0.1–100 µM, 48–72 hr incubation.

Apoptosis Assays : Annexin V/PI staining via flow cytometry.

Mechanistic Probes : Western blotting for caspase-3 and PARP cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.